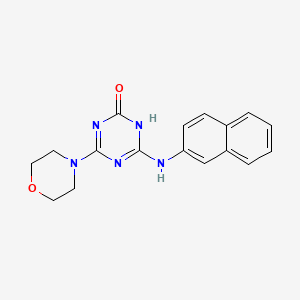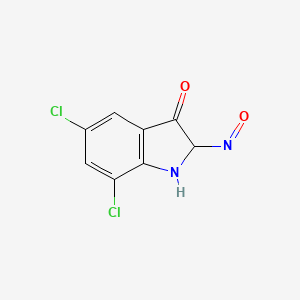
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one is a chemical compound with the molecular formula C8H4Cl2N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one typically involves the nitration of 5,7-dichloroindole followed by oxidation. The reaction conditions often require the use of strong acids and oxidizing agents. For example, the nitration can be carried out using a mixture of nitric acid and sulfuric acid, followed by oxidation with agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 5,7-Dichloro-2-nitro-1,2-dihydroindol-3-one.
Reduction: 5,7-Dichloro-2-amino-1,2-dihydroindol-3-one.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its reactive nitroso group.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one involves its interaction with biological molecules through its reactive nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline: Another nitroso compound with similar reactivity but a different core structure.
5,7-Dichloro-2-nitroindole: Similar in structure but with a nitro group instead of a nitroso group.
5,7-Dichloroindole: The parent compound without the nitroso group.
Uniqueness
5,7-Dichloro-2-nitroso-1,2-dihydroindol-3-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both chlorine atoms and a nitroso group makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C8H4Cl2N2O2 |
|---|---|
Peso molecular |
231.03 g/mol |
Nombre IUPAC |
5,7-dichloro-2-nitroso-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)11-8(12-14)7(4)13/h1-2,8,11H |
Clave InChI |
HDJXIKRIECBEEO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(N2)N=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152319.png)
![2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15152321.png)
![4-[3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15152329.png)
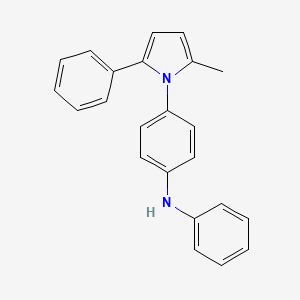

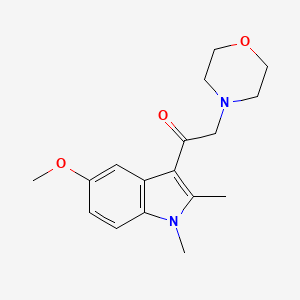
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15152355.png)
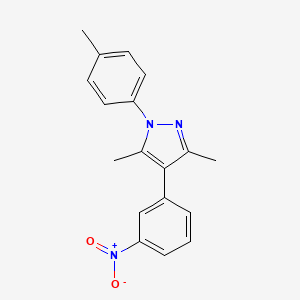
![2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid](/img/structure/B15152363.png)
